molecular formula C21H16N4O2 B2713670 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1798040-44-4

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2713670
CAS No.: 1798040-44-4
M. Wt: 356.385
InChI Key: OATDENUZOYQVAN-UHFFFAOYSA-N
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Description

(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is an intricate organic compound that attracts significant interest due to its unique structure and potential applications in various scientific fields. The molecular complexity combines both pyrido[4,3-d]pyrimidine and benzo[c]isoxazole frameworks, which endows it with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be a multi-step process involving the formation of the pyrido[4,3-d]pyrimidine and benzo[c]isoxazole moieties separately, followed by their conjugation:

  • Step 1: : Formation of the pyrido[4,3-d]pyrimidine core, typically involving cyclization reactions starting from appropriately substituted pyridine derivatives under acidic conditions.

  • Step 2: : Formation of the benzo[c]isoxazole ring, often achieved via nitrile oxide cycloaddition (1,3-dipolar cycloaddition) involving suitable benzene derivatives.

  • Step 3: : Coupling of the two fragments, facilitated by catalytic conditions that favor C-N bond formation, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound would focus on optimizing yield and purity, which involves:

  • Scaling up the laboratory synthesis techniques while ensuring consistent reaction conditions.

  • Employing continuous flow reactors to improve reaction efficiency and control.

  • Utilizing advanced purification methods such as chromatography and recrystallization to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various positions, potentially affecting the benzo[c]isoxazole moiety.

  • Reduction: : Reduction reactions might target specific functional groups within the compound, altering its electronic properties.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings, introducing new functionalities.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, CrO3

  • Reducing agents: : LiAlH4, NaBH4

  • Substitution reagents: : Halogens, nucleophiles like NH3, RNH2

Major Products Formed

The products vary based on the specific reaction conditions but can include:

  • Oxidized derivatives with altered redox properties.

  • Reduced forms with potentially different biological activity.

  • Substituted compounds with new functional groups enhancing their applicability.

Scientific Research Applications

This compound's structure lends itself to various applications across different fields:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Studies on its biological activity suggest potential as an enzyme inhibitor or a signaling molecule.

  • Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: : Employed in the development of advanced materials with specific electronic and structural properties.

Mechanism of Action

The compound’s mechanism of action often involves interactions with specific molecular targets, such as:

  • Enzyme binding: : Inhibition of enzymatic activity by fitting into the active site and blocking substrate access.

  • Pathway modulation: : Interfering with biological pathways, affecting cellular processes like signaling and metabolism. These interactions can lead to various biological effects, depending on the precise molecular context.

Comparison with Similar Compounds

Compared to other compounds in the same class, (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone stands out due to its unique combination of heterocyclic rings, which imparts distinct properties. Similar compounds include:

  • Pyrido[4,3-d]pyrimidine derivatives with different substituents.

  • Benzo[c]isoxazole analogs with varying functional groups. Each of these has its own set of characteristics, but none quite match the specific profile of this compound.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-21(25-9-8-18-16(12-25)11-22-13-23-18)15-6-7-19-17(10-15)20(27-24-19)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATDENUZOYQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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